molecular formula C9H11BrO2S B2476975 (3-Bromopropanesulfonyl)benzene CAS No. 33451-05-7

(3-Bromopropanesulfonyl)benzene

Cat. No.: B2476975
CAS No.: 33451-05-7
M. Wt: 263.15
InChI Key: ZJVQVMPTLHGCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromopropanesulfonyl)benzene is an organic compound with the molecular formula C9H11BrO2S. It is a derivative of benzene, where a bromopropanesulfonyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Mechanism of Action

Mode of Action

(3-Bromopropanesulfonyl)benzene, like other benzene derivatives, likely undergoes electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . The specifics of how this compound interacts with its targets would depend on the nature of these targets and the biochemical context.

Biochemical Pathways

For instance, they can participate in electrophilic substitution reactions, which can lead to changes in the structure and function of biomolecules .

Result of Action

The compound’s potential to participate in electrophilic substitution reactions suggests that it could modify the structure of target molecules, potentially altering their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopropanesulfonyl)benzene typically involves the sulfonation of benzene followed by bromination. The general steps are as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Bromopropanesulfonyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while nucleophilic substitution can produce various substituted benzene derivatives .

Scientific Research Applications

(3-Bromopropanesulfonyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromopropanesulfonyl)benzene is unique due to its specific bromopropanesulfonyl group, which imparts distinct reactivity and properties compared to other sulfonated benzene derivatives. This uniqueness makes it valuable in various chemical and industrial applications .

Properties

IUPAC Name

3-bromopropylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVQVMPTLHGCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.